Tiaramide hydrochloride
Overview
Description
Tiaramide hydrochloride is a benzothiazolinone derivative known for its anti-inflammatory and analgesic properties. It is a non-steroidal anti-inflammatory drug (NSAID) that does not inhibit cyclooxygenase (COX) enzymes, making it unique among NSAIDs . It has been used primarily for its pain-relieving and anti-inflammatory effects.
Mechanism of Action
Target of Action
Tiaramide hydrochloride is an anti-inflammatory drug . It primarily targets mediators released from mast cells and has direct smooth muscle relaxant properties .
Mode of Action
It is known to inhibit the action of mediators released from mast cells and has direct smooth muscle relaxant properties . This suggests that this compound may interact with its targets to inhibit inflammatory responses and relax smooth muscles.
Biochemical Pathways
Given its anti-inflammatory properties and its ability to relax smooth muscles, it is likely that this compound affects pathways related to inflammation and muscle contraction .
Pharmacokinetics
The absorption, distribution, excretion, and metabolism (ADME) properties of this compound have been studied . .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its anti-inflammatory properties and its ability to relax smooth muscles . This could result in reduced inflammation and muscle relaxation in the areas where the drug is administered.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tiaramide hydrochloride can be synthesized through a multi-step process involving the reaction of 5-chloro-2-oxo-3(2H)-benzothiazolinone with 4-(2-hydroxyethyl)piperazine. The reaction typically involves the following steps:
Formation of the intermediate: 5-chloro-2-oxo-3(2H)-benzothiazolinone is reacted with 4-(2-hydroxyethyl)piperazine in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate.
Hydrochloride formation: The intermediate product is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Tiaramide hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and reduction reactions: The benzothiazolinone moiety can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution reactions: Products include derivatives where the chloro group is replaced by the nucleophile.
Oxidation and reduction: Products include oxidized or reduced forms of the benzothiazolinone ring.
Scientific Research Applications
Tiaramide hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studies of benzothiazolinone derivatives and their reactivity.
Biology: Investigated for its effects on cellular processes and its potential as an anti-inflammatory agent.
Medicine: Used in the treatment of pain and inflammation, particularly in conditions where traditional NSAIDs are not suitable.
Industry: Employed in the development of new pharmaceuticals and as a reference compound in analytical chemistry .
Comparison with Similar Compounds
Similar Compounds
Benzydamine hydrochloride: Another NSAID with similar anti-inflammatory and analgesic properties but inhibits COX enzymes.
Papaverine: An alkaloid with smooth muscle relaxant properties, used for its vasodilatory effects.
Uniqueness
Tiaramide hydrochloride is unique among NSAIDs due to its non-acidic nature and its mechanism of action that does not involve COX inhibition. This makes it suitable for patients who cannot tolerate traditional NSAIDs .
Properties
IUPAC Name |
5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S.ClH/c16-11-1-2-13-12(9-11)19(15(22)23-13)10-14(21)18-5-3-17(4-6-18)7-8-20;/h1-2,9,20H,3-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNGDQSYPNBJAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32527-55-2 (Parent) | |
Record name | Tiaramide hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048757 | |
Record name | Tiaramide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35941-71-0 | |
Record name | 2(3H)-Benzothiazolone, 5-chloro-3-[2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35941-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiaramide hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tiaramide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289337 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tiaramide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(5-chloro-2-oxo-2H-benzothiazol-3-yl)acetyl]piperazine-1-ethanol monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TIARAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITY1616X9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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